molecular formula C18H25N7O B391292 2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B391292
M. Wt: 355.4g/mol
InChI Key: KYNKNROVOLXNFQ-XMHGGMMESA-N
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Description

N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The unique structure of this compound, which includes a triazine core substituted with piperidine and furan moieties, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and furan-2-ylmethylene-hydrazine . The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to 70-80°C in a solvent like dioxane or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method involves the use of a multimode reactor, which allows for efficient heating and mixing of the reactants.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazine derivatives such as:

Uniqueness

What sets N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine apart is its unique combination of piperidine and furan moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H25N7O

Molecular Weight

355.4g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H25N7O/c1-3-9-24(10-4-1)17-20-16(23-19-14-15-8-7-13-26-15)21-18(22-17)25-11-5-2-6-12-25/h7-8,13-14H,1-6,9-12H2,(H,20,21,22,23)/b19-14+

InChI Key

KYNKNROVOLXNFQ-XMHGGMMESA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CO3)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4

Origin of Product

United States

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